4-Methoxy-2-propoxybenzoic acid
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Overview
Description
4-Methoxy-2-propoxybenzoic acid: is an organic compound characterized by a benzene ring substituted with a methoxy group at the fourth position and a propoxy group at the second position, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-propoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Alkylation: The 4-methoxybenzoic acid undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propoxy group at the second position.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-methoxy-2-propoxybenzaldehyde or this compound.
Reduction: Formation of 4-methoxy-2-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methoxy-2-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of substituted benzoic acids with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-propoxybenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the propoxy group, making it less hydrophobic.
2-Methoxybenzoic acid: Lacks the propoxy group and has the methoxy group at a different position.
4-Propoxybenzoic acid: Lacks the methoxy group, affecting its reactivity and interactions.
Uniqueness: 4-Methoxy-2-propoxybenzoic acid is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. These substitutions enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXIGUSUAIWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541187 |
Source
|
Record name | 4-Methoxy-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87359-70-4 |
Source
|
Record name | 4-Methoxy-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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